(7-fluoro-2-methyl-1H-indol-3-yl)acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

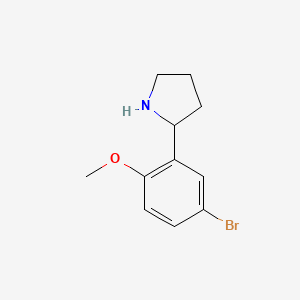

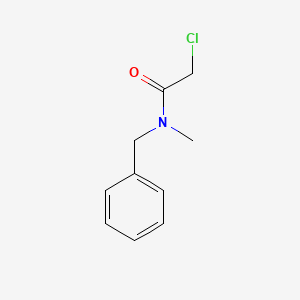

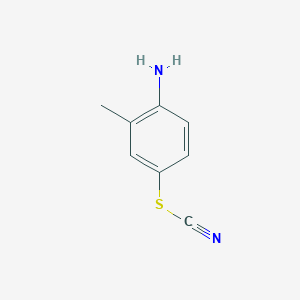

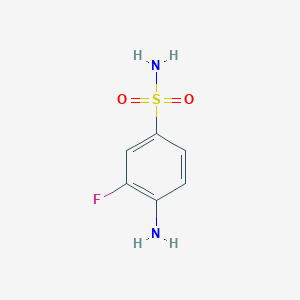

“(7-fluoro-2-methyl-1H-indol-3-yl)acetic acid” is a chemical compound with the molecular formula C11H10FNO2 . It has a molecular weight of 207.2 .

Molecular Structure Analysis

The InChI code for “(7-fluoro-2-methyl-1H-indol-3-yl)acetic acid” is 1S/C11H10FNO2/c1-6-8(5-10(14)15)7-3-2-4-9(12)11(7)13-6/h2-4,13H,5H2,1H3,(H,14,15) .

Physical And Chemical Properties Analysis

“(7-fluoro-2-methyl-1H-indol-3-yl)acetic acid” is a solid at room temperature . It has a molecular weight of 189.21 g/mol .

Applications De Recherche Scientifique

Biotechnological Production

Indoles: , such as (7-fluoro-2-methyl-1H-indol-3-yl)acetic acid, are valuable for their biotechnological production capabilities. They can be produced by bacteria and plants and serve as signaling molecules. In biotechnology, these compounds are used for flavor and fragrance applications in the food industry or perfumery. Moreover, they can be derivatized into halogenated and oxygenated compounds that serve as natural colorants or have bioactivity with therapeutic potential .

Pharmaceutical Applications

The indole ring system is a “privileged structure” in pharmaceutical chemistry due to its high-affinity binding to many receptors. Substituted indoles are known for their antitumor, antibacterial, antiviral, and antifungal activities. The specific compound could potentially be used in the development of new drugs with these properties .

Antiviral Activity

Indole derivatives have shown promise as antiviral agents. For example, certain indole derivatives have been reported to inhibit influenza A and other viruses. This suggests that (7-fluoro-2-methyl-1H-indol-3-yl)acetic acid could be explored for its antiviral properties, potentially leading to new treatments for viral infections .

Anti-inflammatory and Anticancer Properties

Indole derivatives are also recognized for their anti-inflammatory and anticancer properties. Research into similar compounds has revealed that they can play a significant role in the treatment of inflammation and cancer. This opens up possibilities for (7-fluoro-2-methyl-1H-indol-3-yl)acetic acid to be used in research focused on these medical conditions .

Antimicrobial Activity

The antimicrobial activity of indole derivatives is another area of interest. Studies have found that certain indoles can effectively combat bacterial infections, suggesting that (7-fluoro-2-methyl-1H-indol-3-yl)acetic acid may have applications in developing new antimicrobial treatments .

Enzyme Inhibition

Indoles have been studied for their enzyme inhibition properties, which can be crucial in the treatment of various diseases. By inhibiting specific enzymes, indole derivatives can interfere with disease progression, making them valuable for therapeutic research .

Safety and Hazards

Orientations Futures

Indole derivatives, such as “(7-fluoro-2-methyl-1H-indol-3-yl)acetic acid”, are promising molecules with various biological activities. They have attracted increasing attention in recent years for the treatment of various disorders. Future research may focus on exploring their potential therapeutic applications .

Mécanisme D'action

Target of Action

Indole derivatives, which this compound is a part of, are known to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

For instance, some indole derivatives have been reported to exhibit inhibitory activity against influenza A .

Biochemical Pathways

For example, some indole derivatives have been found to inhibit the replication of certain viruses, indicating their involvement in antiviral pathways .

Result of Action

Indole derivatives are known to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .

Propriétés

IUPAC Name |

2-(7-fluoro-2-methyl-1H-indol-3-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10FNO2/c1-6-8(5-10(14)15)7-3-2-4-9(12)11(7)13-6/h2-4,13H,5H2,1H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSLVJYXNRARBKF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1)C(=CC=C2)F)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10FNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60405794 |

Source

|

| Record name | (7-fluoro-2-methyl-1H-indol-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60405794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

383131-67-7 |

Source

|

| Record name | (7-fluoro-2-methyl-1H-indol-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60405794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(Phenylthio)methyl]-2-furoic acid](/img/structure/B1275121.png)

![[4-[3,5-Bis(trifluoromethyl)phenoxy]phenyl]methanamine](/img/structure/B1275147.png)